Substance P (1-7) is synthesized from the full-length Substance P through enzymatic cleavage or chemical synthesis. It can be produced using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into peptides.
Substance P (1-7) is classified as a neuropeptide and falls under the category of tachykinins. It is significant in the field of pharmacology and neuroscience due to its involvement in modulating pain and inflammation.
The synthesis of Substance P (1-7) typically employs solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The most common method involves using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, where Fmoc-protected amino acids are deprotected and coupled in a controlled manner.
In one study, Rink amide resin was used for C-terminal amidated peptides, while Wang resins were utilized for carboxylic acid forms. The coupling reactions were facilitated using O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) as a coupling reagent. Characterization of the synthesized peptides was performed using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to ensure high purity (>95%) and correct molecular weight .
The molecular structure of Substance P (1-7) consists of seven amino acids with a specific sequence that contributes to its biological activity. The peptide has a positively charged N-terminal arginine residue and a phenylalanine residue at the C-terminus, which is critical for receptor binding.
The molecular formula for Substance P (1-7) is C₃₉H₅₉N₁₁O₈S. Its molecular weight is approximately 811.0 g/mol. Structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and vibrational spectroscopy to elucidate its conformation in solution .
Substance P (1-7) can undergo various chemical reactions typical of peptides, including hydrolysis, oxidation, and modifications through methylation or acylation. For instance, N-methylation at specific bonds has been shown to enhance stability against proteolytic degradation while retaining biological activity .
Studies have demonstrated that certain modifications can significantly affect the peptide's pharmacokinetic properties. For example, substituting l-phenylalanine with d-phenylalanine improved metabolic stability in plasma while maintaining receptor affinity .
Substance P (1-7) primarily exerts its effects by binding to neurokinin-1 receptors located in the central and peripheral nervous systems. This interaction triggers intracellular signaling pathways that lead to the release of pro-inflammatory mediators and modulation of pain signaling pathways.
Research indicates that the C-terminal phenylalanine residue is crucial for binding affinity and biological activity. Studies using alanine scanning have shown that modifications at this position significantly impact receptor interactions .
Substance P (1-7) appears as a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under refrigerated conditions.
The peptide has a pKa value indicative of its acidic nature due to the presence of carboxylic acid groups from glutamic acid residues. Its solubility characteristics make it suitable for various biological assays .
Substance P (1-7) has been investigated for its potential therapeutic applications in treating neuropathic pain, anxiety disorders, and other inflammatory conditions. Its ability to modulate pain pathways makes it a candidate for developing new analgesic drugs.
Research continues into developing peptidomimetics based on Substance P (1-7) that exhibit enhanced stability and efficacy compared to the natural peptide. These derivatives are being explored for use in positron emission tomography imaging, which could aid in understanding pain mechanisms at a molecular level .
Substance P (1-7) is a bioactive heptapeptide fragment derived from the enzymatic processing of the full-length undecapeptide Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂). The generation of this fragment occurs through a sequential proteolytic cascade initiated by endopeptidases that cleave the parent peptide at specific sites. Primary cleavage occurs between the Gln⁶-Phe⁷ bond by matrix metalloproteinases (MMPs), yielding Substance P (1-9) as an intermediate metabolite [5] [10]. Subsequent hydrolysis by angiotensin-converting enzyme (ACE) or neutral endopeptidase (NEP) at the Phe⁷-Phe⁸ bond liberates the N-terminal heptapeptide Substance P (1-7) [5] [10]. This metabolic pathway is tissue-specific, with spinal cord, brainstem, and dermal tissues exhibiting high enzymatic activity due to elevated expression of these processing enzymes [10].
Table 1: Enzymatic Pathways for Substance P (1-7) Generation
| Enzyme Class | Specific Enzymes | Cleavage Site in Substance P | Product |
|---|---|---|---|
| Endopeptidases | Matrix Metalloproteinases (MMPs) | Gln⁶-Phe⁷ | Substance P (1-9) |
| Exopeptidases | Angiotensin-Converting Enzyme (ACE) | Phe⁷-Phe⁸ | Substance P (1-7) |
| Neutral Endopeptidase (NEP) | Phe⁷-Phe⁸ | Substance P (1-7) | |
| Dipeptidyl Peptidase IV | Gly⁹-Leu¹⁰ | Substance P (1-9) |
The metabolic stability of Substance P (1-7) exceeds that of full-length Substance P due to its resistance to C-terminal-directed degradation mechanisms. Quantitative peptidomic analyses of rodent spinal cord tissue reveal that Substance P (1-7) constitutes approximately 15-20% of total Substance P-related metabolites under basal conditions, increasing to >30% following pharmacological inhibition of MMPs with GM6001 [10]. This enzymatic regulation positions Substance P (1-7) as a significant endogenous modulator of tachykinin signaling.
Substance P (1-7) functions as an endogenous autoregulatory agent that modulates the biological activity of full-length Substance P through multiple mechanisms. Unlike the parent peptide, Substance P (1-7) exhibits negligible affinity for classical neurokinin receptors (Neurokinin 1 Receptor, Neurokinin 2 Receptor, Neurokinin 3 Receptor) [5] [8]. Instead, it exerts opposing physiological effects through distinct receptor interactions and allosteric modulation. In nigrostriatal pathways, intracerebral administration of Substance P (1-7) counteracts the rotational behavior and dopamine release induced by full-length Substance P, suggesting functional antagonism [8].
The heptapeptide demonstrates high binding affinity to specific G-protein coupled receptors in brain regions involved in pain and stress modulation, including the periaqueductal gray and amygdala. Activation of these receptors triggers inhibitory pathways that attenuate Substance P-mediated excitation of sensory neurons [7]. Electrophysiological studies demonstrate that Substance P (1-7) reduces the amplitude of monosynaptic reflexes potentiated by full-length Substance P by 60-75% through presynaptic inhibition of neurotransmitter release [8]. Furthermore, it modulates emotional responses by normalizing stress-induced disturbances in learning and sleep architecture, contrasting with the anxiogenic effects of intact Substance P [1] [7].
Table 2: Functional Opposition Between Substance P and Substance P (1-7)
| Physiological Parameter | Substance P Effect | Substance P (1-7) Effect | Modulatory Outcome |
|---|---|---|---|
| Dopamine Release | ↑ 70-90% in striatum | ↓ Baseline release by 40% | Normalization of dopaminergic tone |
| Nociceptive Threshold | ↓ Latency (hyperalgesia) | ↑ Latency (analgesia) | Balanced pain perception |
| Stress Response | ↑ Anxiety-like behavior | ↓ Stress-induced learning deficits | Anti-stress regulation |
| Synaptic Transmission | Potentiation of reflexes | Presynaptic inhibition | Stabilized neuronal excitability |
The tachykinin family exhibits structural and functional diversification through proteolytic fragmentation, with Substance P (1-7) representing a biologically significant N-terminal metabolite. Comparative analysis reveals stark contrasts between this fragment and other tachykinin-derived peptides:
Substance P (1-9): This non-amidated nonapeptide retains partial agonist activity at Mas-related G protein-coupled receptor X2 (MRGPRX2) on mast cells, triggering calcium mobilization and degranulation at micromolar concentrations. Substance P (1-7) completely lacks this activity [5]. Both fragments are inactive at Neurokinin 1 Receptor [5].
C-terminal Fragments: Peptides containing the conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH₂), such as Substance P (5-11), exhibit full agonist activity at Neurokinin 1 Receptor with nanomolar affinity. These fragments replicate the bronchoconstrictive, pro-inflammatory, and algogenic effects of intact Substance P [1] [4].
Neuropeptide Gamma: This extended tachykinin (36 amino acids) demonstrates selective binding affinity for Neurokinin 2 Receptor (Kd = 0.8 nM) compared to Neurokinin 1 Receptor (Kd = 12 nM) and Neurokinin 3 Receptor (Kd = 150 nM). Its C-terminal domain contains the conserved -Phe-Val-Gly-Leu-Met-NH₂ motif essential for receptor interaction [3] [6]. Neuropeptide Gamma fragments lacking this motif exhibit reduced receptor affinity, contrasting with the unique receptor interactions of Substance P (1-7) [6].
Structural analysis reveals that the bioactivity of tachykinin fragments depends critically on conserved domains: C-terminal sequences determine classical receptor activation, while N-terminal sequences (particularly the Arg¹-Pro²-Lys³-Pro⁴ motif in Substance P (1-7)) enable novel regulatory functions [4] [9]. This differential utilization of structural domains allows a single peptide precursor to generate fragments with divergent and sometimes opposing biological activities.
Table 3: Structural and Functional Comparison of Tachykinin Fragments
| Fragment | Amino Acid Sequence | Receptor Targets | Primary Biological Actions |
|---|---|---|---|
| Substance P (1-7) | Arg-Pro-Lys-Pro-Gln-Gln-Phe | Non-NK receptors | Anti-nociception, Anti-stress, Autoregulation |
| Substance P (1-9) | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly | MRGPRX2 (weak) | Mast cell activation (weak) |
| Substance P (5-11) | Gln-Phe-Phe-Gly-Leu-Met-NH₂ | Neurokinin 1 Receptor | Pro-inflammatory, Hyperalgesic |
| Neuropeptide Gamma (3-21) | Asp-Ala-Asp-Ser-Ser-Ile-Glu-Lys... | Neurokinin 2 Receptor > Neurokinin 1 Receptor | Bronchoconstriction, Vasodilation |
The evolutionary conservation of enzymatic pathways generating these fragments across mammalian species underscores their physiological significance. The distinct bioactivity profiles of Substance P (1-7) compared to other tachykinin fragments highlight its specialized role as an endogenous modulator rather than a primary signaling peptide [4] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6